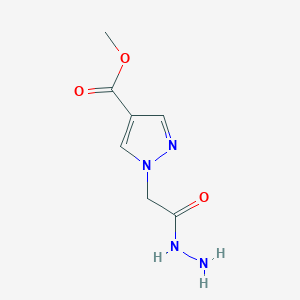
methyl 1-(2-hydrazinyl-2-oxoethyl)-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(2-hydrazinyl-2-oxoethyl)-1H-pyrazole-4-carboxylate, commonly known as MHP, is a pyrazole derivative that has been extensively studied for its potential applications in scientific research. It is a small molecule that has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in fields such as pharmacology, toxicology, and biochemistry.
作用機序
The mechanism of action of MHP is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. In particular, MHP has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
MHP has been shown to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter levels, the inhibition of enzyme activity, and the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of a range of diseases.
実験室実験の利点と制限
One of the main advantages of MHP is its ability to modulate various biological pathways, making it a valuable tool for researchers in a range of fields. It is also relatively easy to synthesize in large quantities, making it readily available for research purposes. However, one limitation of MHP is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are many potential future directions for research on MHP. One area of interest is the development of MHP-based therapeutics for the treatment of neurological disorders such as Alzheimer's disease. Another potential application is the use of MHP as a tool for studying the role of acetylcholine in various biological processes. Additionally, there is potential for the development of MHP-based anticancer agents, as it has been shown to induce apoptosis in cancer cells. Overall, the potential applications of MHP in scientific research are vast, and it is likely to continue to be an important tool for researchers in a range of fields.
合成法
The synthesis of MHP involves the reaction of hydrazine hydrate with ethyl acetoacetate, followed by reaction with methyl chloroformate to form the final product. This method has been well-established in the literature and has been used to produce MHP in large quantities for research purposes.
科学的研究の応用
MHP has been widely used in scientific research due to its ability to modulate various biological pathways. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This makes MHP a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease.
特性
IUPAC Name |
methyl 1-(2-hydrazinyl-2-oxoethyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3/c1-14-7(13)5-2-9-11(3-5)4-6(12)10-8/h2-3H,4,8H2,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCRKVZIXYBEBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1)CC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-5-(3-methylpiperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2908127.png)

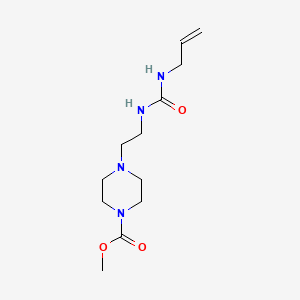

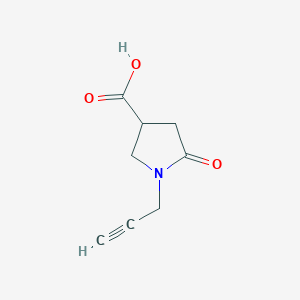
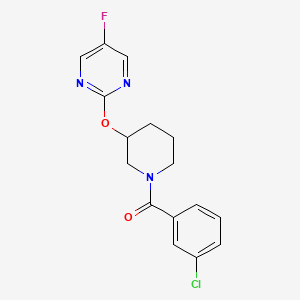
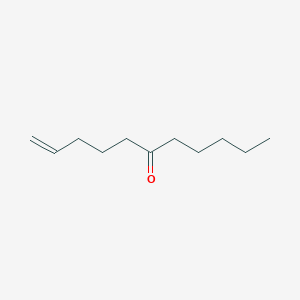
![3,4-dichloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2908134.png)
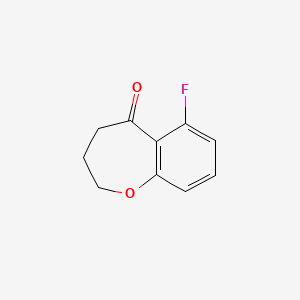
![(E)-4-(Dimethylamino)-N-[1-(1,3-oxazol-2-yl)-2-phenylethyl]but-2-enamide](/img/structure/B2908138.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2908139.png)
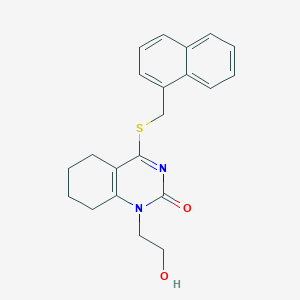
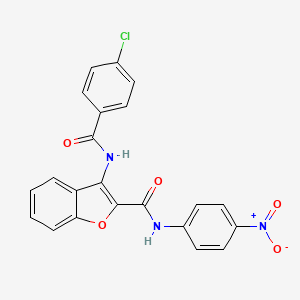
![8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2908144.png)